

The Pyridazine Core: A Privileged Scaffold in Drug Discovery

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Compound of Interest

Compound Name: *N*-Isopropylpyridazin-3-amine

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An In-depth Technical Guide on the Biological Activity of Pyridazine Structures for Researchers, Scientists, and Drug Development Professionals.

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its dipole moment, make it a versatile scaffold for the design of novel therapeutic agents.^[1] This technical guide provides a comprehensive overview of the diverse biological activities of pyridazine core structures, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Pyridazine derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and cell cycle regulation.^[2]

Quantitative Anticancer Activity of Pyridazine Derivatives

The following tables summarize the *in vitro* anticancer activity of selected pyridazine derivatives against various human cancer cell lines. The data is presented as IC₅₀ (50% inhibitory concentration) or GI₅₀ (50% growth inhibition) values in micromolar (μM) or nanomolar (nM) concentrations.

Table 1: Anticancer Activity of Pyridazinone Derivatives

Compound ID	Substitution Pattern	Cancer Cell Line	Cell Line Origin	IC50 / GI50	Reference
2h	6-(4-hydroxy-3-methoxyphenyl)-2-(p-sulfamylphenyl)-pyridazine-3(2H)-one	SR	Leukemia	< 0.1 μM	[3]
NCI-H522	Non-Small Cell Lung		< 0.1 μM	[3]	
CCRF-CEM	Leukemia		< 1.0 μM	[3]	
HCT-116	Colon		< 1.0 μM	[3]	
11m	3,6-disubstituted pyridazine	T-47D	Breast Cancer	0.43 ± 0.01 μM	[4]
MDA-MB-231	Breast Cancer		0.99 ± 0.03 μM	[4]	
4e	2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine bearing sulfonamide	MCF-7	Breast Cancer	1 - 10 μM	[5][6]
4f	2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine bearing sulfonamide	SK-MEL-28	Melanoma	1 - 10 μM	[5][6]

Fluzoparib (30)	Pyridazin-3(2H)-one derivative	-	Ovarian, Breast, Gastric Cancer	1.46 nM	[7]
Talazoparib (32)	Pyridazin-3(2H)-one derivative	-	Breast, Prostate Cancer	0.0002 μ M	[7]
E-7016 (33)	Pyridazin-3(2H)-one derivative	-	Melanoma	0.04 μ M	[7]
IX(a-c)	Pyridazinone-based congeners	-	-	60.70–1800 nM (VEGFR-2)	[8]
5a	6-amino-1,2-dihydropyridine-3,5-dicarbonitrile derivative	HepG2	Liver Cancer	$2.71 \pm 0.15 \mu$ M	[9]
MCF-7	Breast Cancer	$1.77 \pm 0.10 \mu$ M	[9]		
5e	6-amino-1,2-dihydropyridine-3,5-dicarbonitrile derivative	MCF-7	Breast Cancer	$1.39 \pm 0.08 \mu$ M	[9]

Table 2: Anticancer Activity of Fused Pyridazine Derivatives

Compound ID	Core Structure	Cancer Cell Line	Cell Line Origin	IC50 (μM)	Reference
63	Pyrido[2,3-d]pyrimidine	PC-3	Prostate	1.54	[10]
A-549	Lung	3.36	[10]		
64	Triazolopyridopyrimidine	PC-3	Prostate	0.36	[10]
A-549	Lung	0.41	[10]		
115	Pyrido[2,3-d]pyrimidine	-	-	6.5 (DHFR inhibition)	[10]
8	Imidazopyridine-quinoline hybrid	HeLa	Cervical	0.34	[11]
MDA-MB-231	Breast	0.32	[11]		
12	Imidazopyridine-quinoline hybrid	MDA-MB-231	Breast	0.29	[11]
13	Imidazopyridine-carbazole hybrid	HCT-15	Colon	0.30	[11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

- 96-well plates
- Test compound (pyridazine derivative)
- Control drug (e.g., 5-Fluorouracil)
- Cancer cell lines
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Microplate reader

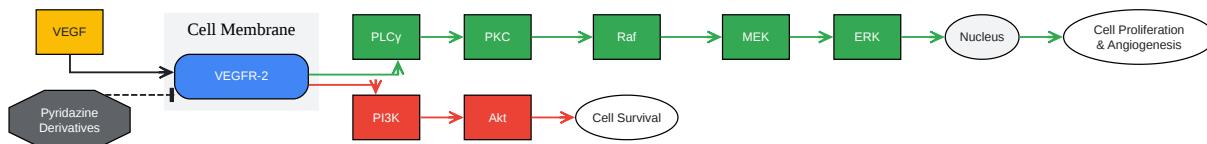
Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at a density of 1×10^4 to 1.5×10^5 cells per well in 100 μL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
- Compound Treatment: Prepare serial dilutions of the test pyridazine derivatives and a reference drug in the culture medium. Replace the old medium with 100 μL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, typically DMSO).
- Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
- MTT Addition: After incubation, add 10-20 μL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until a purple formazan precipitate is visible.
- Solubilization: Carefully remove the medium and add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound

concentration.

Signaling Pathway: VEGFR-2 in Angiogenesis

Many pyridazine-based anticancer agents function by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.



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VEGFR-2 signaling pathway and its inhibition by pyridazine derivatives.

Anti-inflammatory Activity

Pyridazine and pyridazinone derivatives have been extensively studied for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[\[12\]](#)

Quantitative Anti-inflammatory Activity of Pyridazine Derivatives

Table 3: COX-2 Inhibitory Activity of Pyridazine Derivatives

Compound ID	Core Structure	COX-2 IC ₅₀	Selectivity Index (SI)	Reference
6b	Pyridazine	0.18 μ M	6.33	[13]
4c	Pyridazine	0.26 μ M	-	[13]
3g	Pyridazinone	43.84 nM	11.51	[14][15]
6a	Pyridazinthione	53.01 nM	-	[14][15]
30b	Pyridazine	0.04 μ M	-	[12]
85b,c	Pyridazine	0.04 μ M	-	[12]
62a	2,6-disubstituted pyridazinone	17.45 nM	-	[12]
63a	2,6-disubstituted pyridazinone	16.76 nM	-	[12]
5f	Pyrazole-pyridazine hybrid	1.50 μ M	9.56	[16]
6f	Pyrazole-pyridazine hybrid	1.15 μ M	8.31	[16]
Celecoxib	Reference Drug	0.35 μ M / 73.53 nM	37.03 / 11.78	[13][14][15]
Indomethacin	Reference Drug	739.2 nM	0.50	[13][14]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Materials:

- COX-1 (ovine) and COX-2 (human recombinant) enzymes

- Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
- Heme cofactor
- Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
- Arachidonic acid (substrate)
- Test compounds (pyridazine derivatives)
- Reference inhibitors (e.g., Celecoxib, Indomethacin)
- 96-well plate
- UV-visible spectrophotometer

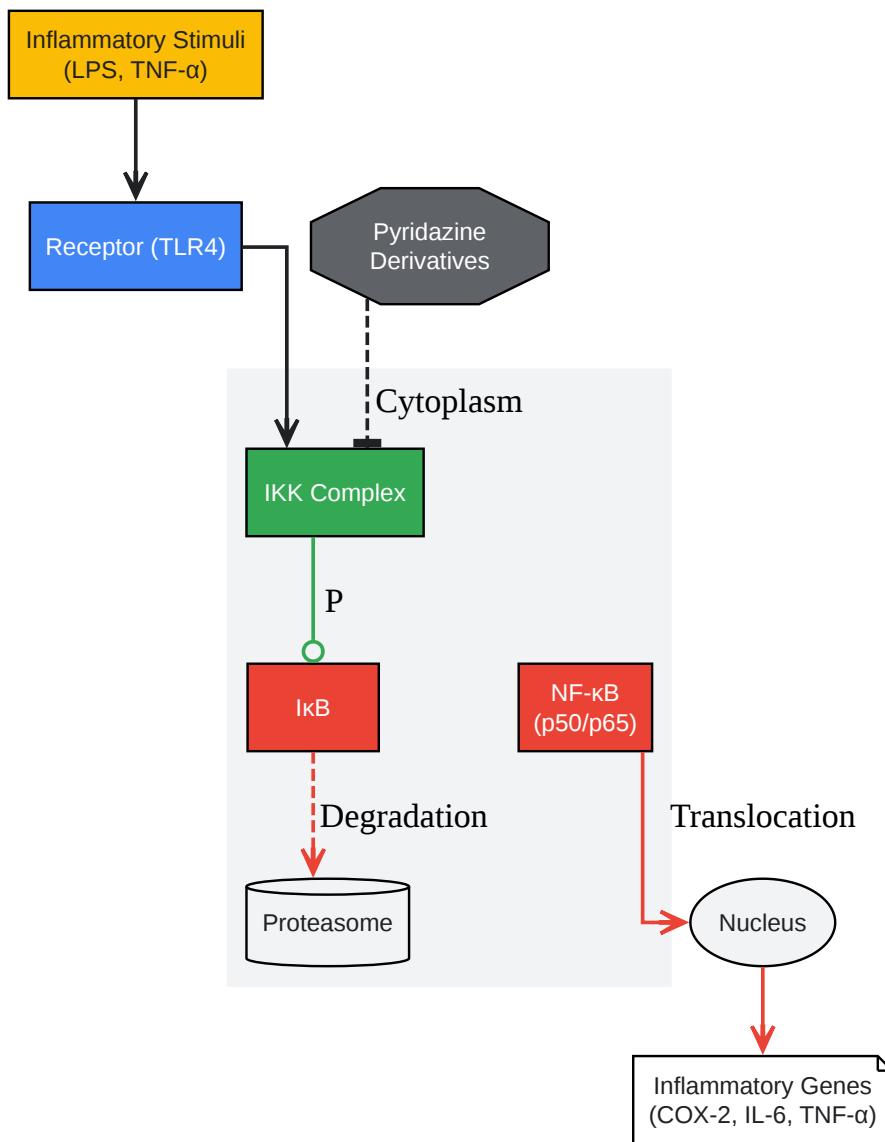
Procedure:

- **Reagent Preparation:** Prepare solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
- **Assay Setup:** In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
- **Inhibitor Addition:** Add the test compounds or reference inhibitors at various concentrations to the wells. Include a control well with the solvent for 100% enzyme activity.
- **Pre-incubation:** Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- **Reaction Initiation:** Add the colorimetric substrate followed by arachidonic acid to all wells to start the reaction.
- **Incubation:** Incubate the plate at 37°C for 15 minutes.
- **Absorbance Measurement:** Measure the absorbance at 570-590 nm using a spectrophotometer.

- Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. The IC₅₀ value is determined from the dose-response curve.

Signaling Pathway: NF-κB in Inflammation

The NF-κB signaling pathway is a key regulator of inflammation, and its modulation is a target for anti-inflammatory drugs.



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NF-κB signaling pathway in inflammation and its potential inhibition.

Cardiovascular Activity

Pyridazinone derivatives have shown significant promise as cardiovascular agents, particularly as vasodilators.[\[7\]](#)

Quantitative Cardiovascular Activity of Pyridazine Derivatives

Table 4: Vasodilator Activity of Pyridazinone Derivatives

Compound ID	Substitution Pattern	EC50 (µM)	Reference
4f	Pyridazin-3-one tethered thiosemicarbazide	0.0136	[17]
4h	Pyridazin-3-one tethered thiosemicarbazide	0.0117	[17]
5d	Cyclized pyridazin-3-one	0.0053	[17]
5e	Cyclized pyridazin-3-one	0.0025	[17]
5	6-phenyl-3-pyridazinone derivative (acid)	0.339	[7][18][19]
4	6-phenyl-3-pyridazinone derivative (ester)	1.225	[7][18][19]
10c	4-methoxyphenylhydrazone derivative	1.204	[7][18][19]
9	2-substituted pyridazinone	0.051 (IC50)	[7]
10	N,O-dibenzyl pyridazinone	35.3 (IC50)	[7]
19	6-fluoroarylpyridazinone	0.250 (IC50)	[7]
28	2-phenyl-3,6-pyridazinedione	22 nM (PDE-5 IC50)	[7]
Hydralazine	Reference Drug	18.210	[7][18][19]

Nitroglycerin

Reference Drug

0.1824

[17]

Experimental Protocol: Vasodilation Assay Using Isolated Rat Thoracic Aortic Rings

This ex vivo method assesses the vasorelaxant properties of compounds.

Materials:

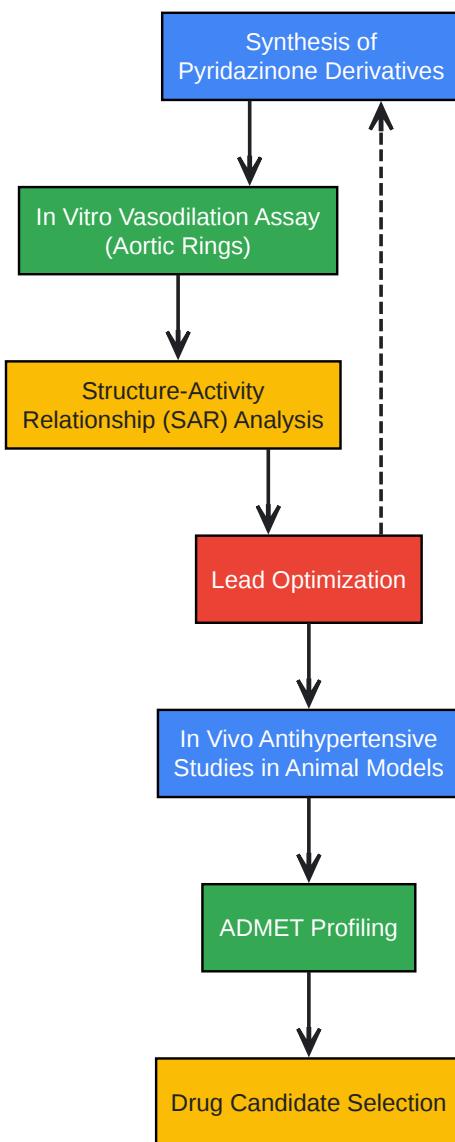
- Male Wistar rats (200-250 g)
- Krebs-Henseleit solution
- Phenylephrine (vasoconstrictor)
- Test compounds (pyridazine derivatives)
- Reference vasodilator (e.g., Hydralazine)
- Organ bath system with isometric force transducers
- Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

- Aorta Isolation: Euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective and fatty tissues.
- Ring Preparation: Cut the aorta into rings of 2-3 mm in length.
- Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
- Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

- Contraction: Induce a sustained contraction in the aortic rings by adding phenylephrine (1 μ M).
- Compound Addition: Once a stable contraction is achieved, add the test compounds in a cumulative concentration-dependent manner.
- Data Recording: Record the relaxation responses using an isometric force transducer.
- Data Analysis: Express the relaxation as a percentage of the phenylephrine-induced contraction. Calculate the EC50 value from the concentration-response curve.

Logical Workflow: Vasodilator Drug Discovery



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Workflow for the discovery and development of pyridazinone-based vasodilators.

Antimicrobial Activity

Pyridazine derivatives have also been identified as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[8][20]

Quantitative Antimicrobial Activity of Pyridazine Derivatives

Table 5: Antimicrobial Activity (MIC) of Pyridazine Derivatives

Compound ID	Core Structure	Microorganism	MIC (µg/mL)	Reference
Chloro derivatives	Pyridazine	E. coli	0.892 - 3.744	[20][21]
P. aeruginosa	0.892 - 3.744	[20][21]		
S. marcescens	0.892 - 3.744	[20][21]		
10h	Pyridazinone-based diarylurea	S. aureus	16	[8]
8g	Pyridazinone-based diarylurea	C. albicans	16	[8]
7	Pyridazinone	S. aureus (MRSA)	3.74 - 8.92 (µM)	[22]
P. aeruginosa	3.74 - 8.92 (µM)	[22]		
13	Pyridazinone	A. baumannii	3.74 - 8.92 (µM)	[22]
IX(a-c)	Pyridazinone-based congeners	S. aureus	0.5 - 128	[8]
MRSA	0.5 - 128	[8]		
4i	Pyrazolo[3,4-c]pyridazine	Gram-positive & Gram-negative bacteria	- (Significant activity)	[23]
4g	Pyrazolo[3,4-c]pyridazine	Fungi	- (Potential activity)	[23]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

- Test compounds (pyridazine derivatives)

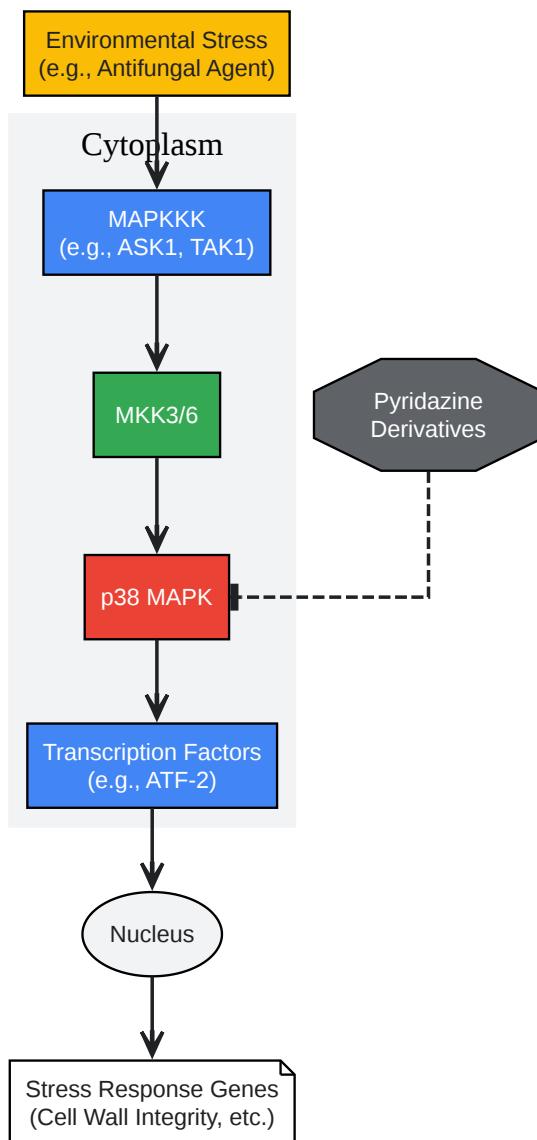
- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Sterile 96-well microtiter plates
- Inoculum suspension standardized to 0.5 McFarland turbidity
- Positive control antibiotic/antifungal
- Incubator

Procedure:

- Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
- Inoculation: Add a standardized inoculum of the microorganism to each well.
- Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
- Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway: p38 MAPK in Fungal Stress Response

The p38 MAPK pathway is involved in the fungal response to stress, making it a potential target for antifungal agents.



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p38 MAPK signaling pathway in fungal stress response and potential inhibition.

Conclusion

The pyridazine core structure is a remarkably versatile scaffold that has yielded a plethora of biologically active compounds. The derivatives discussed in this guide demonstrate potent activities across a range of therapeutic areas, including oncology, inflammation, cardiovascular disease, and infectious diseases. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a solid foundation for researchers and drug development professionals to further explore the potential of this privileged heterocyclic system in the quest for novel and effective medicines. Future research will likely focus on the synthesis

of novel derivatives with improved potency and selectivity, as well as a deeper understanding of their mechanisms of action.

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